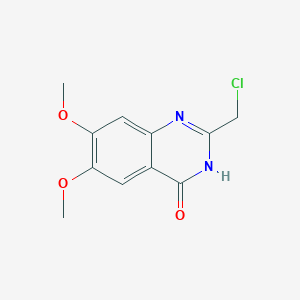
5,10,15,20-四(五氟苯基)卟啉
描述
5,10,15,20-Tetrakis(pentafluorophenyl)porphyrin is a polyfluorinated aromatic compound that has been used as a functional platform for peptide stapling and multicyclisation . It reacts with a range of nucleophiles, including amines, alcohols, thiols, and nitrogen heterocycles, resulting in the nucleophilic aromatic substitution of the para-F atoms of the pentafluorophenyl groups .
Synthesis Analysis
The synthesis of Pd 5,10,15,20-tetrakis(pentafluorophenyl) porphyrin involves dissolving tetrakis(pentafluorophenyl)porphyrin and PdCl2 (PhCN)2 in PhCN under an inert atmosphere .Molecular Structure Analysis
The molecular formula of 5,10,15,20-Tetrakis(pentafluorophenyl)porphyrin is C44H10F20N4 . Its molecular weight is 974.5 g/mol .Chemical Reactions Analysis
5,10,15,20-Tetrakis(pentafluorophenyl)porphyrin readily reacts with thiolates via nucleophilic aromatic substitution (S N Ar), providing excellent scaffolds for peptide cyclisation .科学研究应用
新型卟啉材料的多功能平台
5,10,15,20-四(五氟苯基)卟啉可作为合成新型卟啉材料的多功能平台。它与各种亲核试剂反应,导致五氟苯基团中的对位F原子被取代。这种反应性已广泛用于创建具有电子给体取代基的卟啉,有助于开发新的单体卟啉和聚合物支持的卟啉。这些在异相催化和其他应用中很有用(Costa et al., 2011)。
改进的合成方法
报道了一种改进的5,10,15,20-四(五氟苯基)卟啉合成方法。该方法涉及吡咯与取代醛的酸催化缩合,随后氧化,将产率提高至30%。这一进展对于生产用于各种应用的高质量卟啉至关重要(Made et al., 1988)。
质子转移反应
研究了N-H酸[5,10,15,20-四(五氟苯基)-21-H, 23-H-卟啉]到乙腈中强碱的质子转移反应。这项研究为了解该卟啉的化学行为,特别是在质子转移反应中提供了见解,这对于理解其反应性和在催化和有机合成中的潜在应用至关重要(Schroeder et al., 1997)。
新型冠状卟啉合成
从5,10,15,20-四(五氟苯基)卟啉衍生的新型冠状卟啉在存在钠离子和钾离子时显示出独特的光谱行为。这一发现在传感器开发和分子识别领域具有重要意义,其中离子特异性相互作用至关重要(Gotardo et al., 2003)。
高压合成技术
已开发了一种用于生产5,10,15,20-四(五氟苯基)卟啉的N-取代四氨基衍生物的高压合成技术。该方法提供高产率,是传统高温方法的改进,为合成专用卟啉开辟了新的可能性(Gomes et al., 2016)。
光动力疗法和成像中的潜力
已探索了氟化卟啉(包括5,10,15,20-四(五氟苯基)卟啉)的合成、表征和光物理性质,以及它们在光动力疗法(PDT)和体内成像中的潜力。它们高产生三重态和单线态氧敏化的特性使它们适合未来在PDT应用中进行研究(Grancho et al., 2002)。
作用机制
Target of Action
The primary targets of 5,10,15,20-Tetrakis(pentafluorophenyl)porphyrin are a range of nucleophiles, including amines, alcohols, thiols, and nitrogen heterocycles . This compound has been used as a biomarker in studies .
Mode of Action
5,10,15,20-Tetrakis(pentafluorophenyl)porphyrin interacts with its targets through a process known as nucleophilic aromatic substitution (SNAr). This reaction results in the substitution of the para-fluorine atoms of the pentafluorophenyl groups .
Biochemical Pathways
The biochemical pathways affected by 5,10,15,20-Tetrakis(pentafluorophenyl)porphyrin involve peptide cyclisation. This compound provides excellent scaffolds for peptide cyclisation, opening the door to the next generation of functional scaffolds for 3D peptide architectures .
Result of Action
The molecular and cellular effects of 5,10,15,20-Tetrakis(pentafluorophenyl)porphyrin’s action include the creation of cyclic peptides. Peptides containing two cysteine residues are readily stapled, and the remaining perfluoroaryl groups permit the introduction of a second peptide in a modular fashion to access bicyclic peptides .
未来方向
The compound opens the door to the next generation of functional scaffolds for 3D peptide architectures . It has been demonstrated that a porphyrin-templated stapled peptide containing the Skin Penetrating and Cell Entering (SPACE) peptide affords a skin cell penetrating conjugate with intrinsic fluorescence .
生化分析
Biochemical Properties
5,10,15,20-Tetrakis(pentafluorophenyl)porphyrin plays a crucial role in biochemical reactions, particularly in the context of peptide stapling and multicyclisation. This compound interacts with cysteine residues in peptides through nucleophilic aromatic substitution, leading to the formation of stable cyclic peptides. The presence of pentafluorophenyl groups enhances the reactivity of the porphyrin core, making it an excellent scaffold for peptide cyclisation . Additionally, 5,10,15,20-Tetrakis(pentafluorophenyl)porphyrin has been used as a biomarker in various studies, indicating its potential for biological applications .
Cellular Effects
5,10,15,20-Tetrakis(pentafluorophenyl)porphyrin has been shown to influence various cellular processes. For instance, it can penetrate skin cells when conjugated with the Skin Penetrating and Cell Entering (SPACE) peptide, demonstrating its potential for targeted drug delivery . The compound’s intrinsic fluorescence also allows for its use in cellular imaging, providing insights into cellular function and localization. Furthermore, 5,10,15,20-Tetrakis(pentafluorophenyl)porphyrin can affect cell signaling pathways and gene expression, although the specific mechanisms remain to be fully elucidated.
Molecular Mechanism
The molecular mechanism of 5,10,15,20-Tetrakis(pentafluorophenyl)porphyrin involves its interaction with thiolates via nucleophilic aromatic substitution. This reaction leads to the formation of stable cyclic peptides, which exhibit enhanced biological stability and improved interactions with biological targets . The compound’s ability to act as a scaffold for peptide cyclisation is attributed to the presence of reactive pentafluorophenyl groups, which facilitate the formation of multiple peptide loops. Additionally, 5,10,15,20-Tetrakis(pentafluorophenyl)porphyrin can act as a singlet oxygen sensitizer, contributing to its photodynamic properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5,10,15,20-Tetrakis(pentafluorophenyl)porphyrin can change over time. The compound is known for its photostability and resistance to oxidation, which are crucial for its long-term use in biochemical applications . The stability and degradation of 5,10,15,20-Tetrakis(pentafluorophenyl)porphyrin in different experimental conditions need to be thoroughly investigated to ensure its efficacy and safety in long-term studies.
Dosage Effects in Animal Models
The effects of 5,10,15,20-Tetrakis(pentafluorophenyl)porphyrin vary with different dosages in animal models. At lower doses, the compound has been shown to be effective in facilitating peptide cyclisation and enhancing biological stability. At higher doses, potential toxic or adverse effects may be observed, necessitating careful dosage optimization in preclinical studies
Metabolic Pathways
5,10,15,20-Tetrakis(pentafluorophenyl)porphyrin is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound’s ability to undergo nucleophilic aromatic substitution with thiolates suggests its involvement in metabolic processes that require the formation of stable cyclic peptides
Transport and Distribution
The transport and distribution of 5,10,15,20-Tetrakis(pentafluorophenyl)porphyrin within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to penetrate skin cells when conjugated with the SPACE peptide highlights its potential for targeted drug delivery . Additionally, the intrinsic fluorescence of 5,10,15,20-Tetrakis(pentafluorophenyl)porphyrin allows for its use in cellular imaging, providing insights into its localization and accumulation within cells.
Subcellular Localization
The subcellular localization of 5,10,15,20-Tetrakis(pentafluorophenyl)porphyrin is influenced by its targeting signals and post-translational modifications. The compound’s ability to act as a scaffold for peptide cyclisation suggests its localization in specific cellular compartments where peptide synthesis and modification occur . Additionally, the intrinsic fluorescence of 5,10,15,20-Tetrakis(pentafluorophenyl)porphyrin allows for its visualization within cells, providing insights into its activity and function at the subcellular level.
属性
IUPAC Name |
5,10,15,20-tetrakis(2,3,4,5,6-pentafluorophenyl)-21,23-dihydroporphyrin | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H10F20N4/c45-25-21(26(46)34(54)41(61)33(25)53)17-9-1-2-10(65-9)18(22-27(47)35(55)42(62)36(56)28(22)48)12-5-6-14(67-12)20(24-31(51)39(59)44(64)40(60)32(24)52)16-8-7-15(68-16)19(13-4-3-11(17)66-13)23-29(49)37(57)43(63)38(58)30(23)50/h1-8,65,68H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJEVAXUMNMFKDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=NC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C1N2)C6=C(C(=C(C(=C6F)F)F)F)F)C7=C(C(=C(C(=C7F)F)F)F)F)C8=C(C(=C(C(=C8F)F)F)F)F)C=C3)C9=C(C(=C(C(=C9F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H10F20N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
974.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
25440-14-6 | |
| Record name | 5,10,15,20-Tetrakis(pentafluorophenyl)porphyrin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 5,10,15,20-Tetrakis(pentafluorophenyl)porphyrin?
A1: The molecular formula of 5,10,15,20-Tetrakis(pentafluorophenyl)porphyrin is C44H8F20N4. It possesses a molecular weight of 996.54 g/mol.
Q2: What are the characteristic spectroscopic features of H2TFPP?
A2: H2TFPP displays distinctive spectroscopic properties. It exhibits a strong absorption band in the UV-Vis spectrum, known as the Soret band, typically around 410-420 nm. Additionally, it shows weaker absorption bands, referred to as Q-bands, in the visible region. [, , , ]
Q3: How does the fluorine substitution in H2TFPP influence its properties compared to non-fluorinated porphyrins?
A3: The presence of fluorine atoms in the pentafluorophenyl groups imparts unique characteristics to H2TFPP. The electron-withdrawing nature of fluorine enhances the electron deficiency of the porphyrin ring, impacting its reactivity and photophysical properties. [, , , ] This often leads to increased Lewis acidity, influencing interactions with electron-rich species. [, ]
Q4: How does H2TFPP perform under various conditions?
A4: H2TFPP exhibits stability under a range of conditions, including elevated temperatures and pressures. It has been successfully employed in supercritical carbon dioxide (scCO2), demonstrating its robustness and suitability for reactions requiring non-traditional solvents. [, ]
Q5: What are the potential applications of H2TFPP based on its stability and compatibility?
A5: H2TFPP's stability makes it suitable for various applications:
- Catalysis: Its electron-deficient nature renders it a promising catalyst for oxidation reactions, particularly in challenging environments. [, , ]
- Sensing: Its fluorescence properties can be exploited for sensing applications, such as detecting oxygen or humidity. []
- Materials Science: Its ability to self-assemble into nanoparticles opens avenues in materials science, including drug delivery systems. [, ]
Q6: What catalytic properties are associated with H2TFPP and its metal complexes?
A6: H2TFPP and its metal complexes are recognized for their catalytic activity in various reactions. Specifically, they have shown efficacy in:
- Oxidation Reactions: Metal complexes, particularly iron and manganese derivatives, demonstrate catalytic activity in hydrocarbon oxidation, mimicking the activity of cytochrome P450 enzymes. [, , ]
- Epoxide Conversion: Iron(III) complexes of H2TFPP have been reported to efficiently catalyze the conversion of epoxides to thiiranes. []
- Hydroalkoxylation: Cobalt(III) complexes of H2TFPP are reported to promote the hydroalkoxylation of alkynes. []
Q7: Are there specific examples of how the catalytic activity of H2TFPP complexes has been investigated?
A7: Several studies highlight the catalytic behavior of H2TFPP complexes:
- Kinetic studies using stopped-flow techniques have provided insights into the mechanism of metal ion incorporation into the H2TFPP core, crucial for understanding its catalytic behavior. [, ]
- Isotope labeling experiments using 17O-labeled water have revealed the involvement of metal-hydroxo species in the catalytic cycle of hydrocarbon oxidation. []
Q8: How does the structure of H2TFPP contribute to its catalytic properties?
A8: The structure of H2TFPP, with its electron-withdrawing pentafluorophenyl groups, enhances the electrophilicity of the metal center in its complexes. This increased electrophilicity plays a crucial role in facilitating catalytic activity, particularly in oxidation reactions. [, , ]
Q9: How do structural modifications of H2TFPP affect its activity?
A9: Modifications to the H2TFPP structure significantly impact its activity. For instance:
- Introduction of electron-donating groups: Replacing fluorine atoms with electron-donating groups like dimethylamino alters the electronic properties of the porphyrin, potentially impacting its catalytic activity and photophysical behavior. []
- Addition of hydrophilic groups: Incorporating hydrophilic moieties like glucose or polyethylene glycol (PEG) can enhance solubility and cellular uptake, crucial for applications like photodynamic therapy. [, ]
Q10: Are there any drug delivery strategies employing H2TFPP or its derivatives?
A10: The unique properties of H2TFPP and its derivatives make them attractive for drug delivery applications:
- Polymer Micelles: Amphiphilic block copolymers incorporating H2TFPP derivatives have been investigated as drug delivery systems. These micelles can encapsulate hydrophobic photosensitizers, enhancing their delivery and efficacy in photodynamic therapy. [, ]
- Magnetic Nanoparticles: H2TFPP has been successfully conjugated to magnetic nanoparticles, creating targeted drug delivery systems with enhanced photodynamic activity against microorganisms. []
Q11: What is the significance of H2TFPP in photodynamic therapy (PDT)?
A11: H2TFPP and its derivatives, particularly chlorin analogs, show potential as photosensitizers in PDT. They generate singlet oxygen upon light irradiation in the presence of oxygen, leading to the destruction of targeted cells, making them promising for cancer treatment. [, , ]
Q12: What insights have been gained from studying H2TFPP in biological systems?
A12: Research using H2TFPP provides valuable insights into biological processes:
- Cytochrome P450 Models: Metalloporphyrins like Fe(TFPP)Cl have been employed as biomimetic models to study the metabolism of xenobiotics, such as the herbicide atrazine. []
- Mechanism of N-Dealkylation: Studies using H2TFPP analogs have provided evidence for the involvement of hydrogen atom transfer (HAT) rather than single-electron transfer (SET) in the N-dealkylation of certain compounds. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




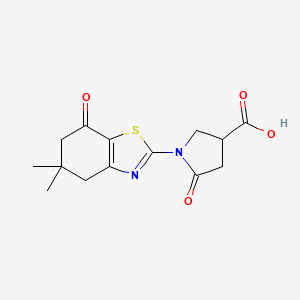
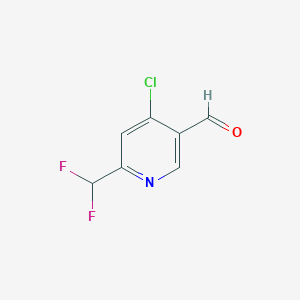
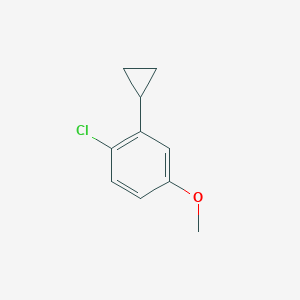

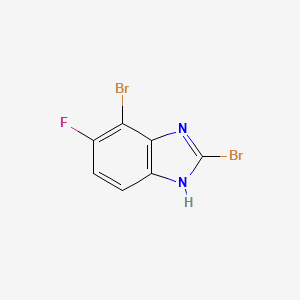
![Methyl 7-(2-methoxy-2-oxoethyl)-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1459938.png)
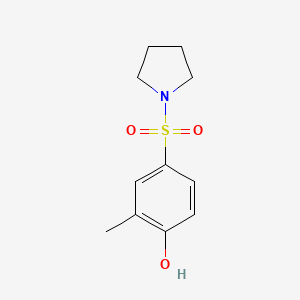

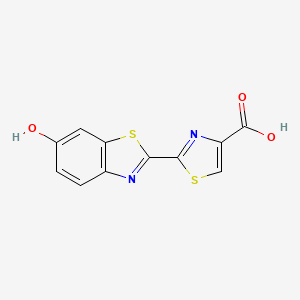
![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-hydroxy-2-(N-hydroxyimino)ethanimidamide](/img/structure/B1459943.png)

![3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one](/img/structure/B1459946.png)
